molecular formula C12H19NO3 B14654444 6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanoic acid CAS No. 52477-88-0

6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanoic acid

Cat. No.: B14654444
CAS No.: 52477-88-0
M. Wt: 225.28 g/mol
InChI Key: IDCKWYCZEHOGIO-UHFFFAOYSA-N
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Description

6-[5-(Methoxyimino)cyclopent-1-en-1-yl]hexanoic acid is a chemical compound characterized by a cyclopentene ring substituted with a methoxyimino group and a hexanoic acid chain

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-[5-(Methoxyimino)cyclopent-1-en-1-yl]hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

6-[5-(Methoxyimino)cyclopent-1-en-1-yl]hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[5-(Methoxyimino)cyclopent-1-en-1-yl]hexanoic acid involves its interaction with specific molecular targets and pathways. The methoxyimino group and the cyclopentene ring play crucial roles in its reactivity and binding affinity. These interactions can modulate biological processes and lead to various effects, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[5-(Methoxyimino)cyclopent-1-en-1-yl]hexanoic acid is unique due to the presence of the methoxyimino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

52477-88-0

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

6-(5-methoxyiminocyclopenten-1-yl)hexanoic acid

InChI

InChI=1S/C12H19NO3/c1-16-13-11-8-5-7-10(11)6-3-2-4-9-12(14)15/h7H,2-6,8-9H2,1H3,(H,14,15)

InChI Key

IDCKWYCZEHOGIO-UHFFFAOYSA-N

Canonical SMILES

CON=C1CCC=C1CCCCCC(=O)O

Origin of Product

United States

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